6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine
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Overview
Description
6,7-Dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine typically involves the reaction of thiourea with dihydropyrimidine-5-carboxylate in refluxing ethanol, followed by treatment with formamide at elevated temperatures . This method allows for the formation of the bicyclic structure through a series of condensation and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6,7-Dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrido[2,3-b]pyrimido[4,5-d]azepine: Another bicyclic compound with similar structural features.
4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide: A related compound with additional functional groups and potential biological activities.
Uniqueness
6,7-Dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3S |
---|---|
Molecular Weight |
203.27 g/mol |
IUPAC Name |
3-thia-7,12,14-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaene |
InChI |
InChI=1S/C10H9N3S/c1-3-12-8-2-4-14-10(8)9-7(1)5-11-6-13-9/h2,4-6,12H,1,3H2 |
InChI Key |
VLMFTIBCFUGVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C3=NC=NC=C31)SC=C2 |
Origin of Product |
United States |
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